Cas no 1261552-18-4 (3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone)

3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone is a specialized aromatic ketone derivative featuring bromo, chloro, and trifluoromethoxy substituents on its phenyl ring. This compound is of interest in synthetic organic chemistry due to its multifunctional reactivity, enabling its use as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of halogen and trifluoromethoxy groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability.
3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone structure
1261552-18-4 structure
商品名:3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone
CAS番号:1261552-18-4
MF:C10H7BrClF3O2
メガワット:331.513592004776
CID:4988290

3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone 化学的及び物理的性質

名前と識別子

    • 3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone
    • インチ: 1S/C10H7BrClF3O2/c11-7-3-1-2-6(8(16)4-5-12)9(7)17-10(13,14)15/h1-3H,4-5H2
    • InChIKey: IZHOMBFGMQEVTD-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1OC(F)(F)F)C(CCCl)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 273
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 4

3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013001879-250mg
3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone
1261552-18-4 97%
250mg
$499.20 2023-09-03
Alichem
A013001879-1g
3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone
1261552-18-4 97%
1g
$1564.50 2023-09-03
Alichem
A013001879-500mg
3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone
1261552-18-4 97%
500mg
$806.85 2023-09-03

3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone 関連文献

3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenoneに関する追加情報

Introduction to 3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone (CAS No. 1261552-18-4)

3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone, identified by its CAS number 1261552-18-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of propiophenones, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules. The structural features of this compound, particularly the presence of bromo, chloro, and trifluoromethoxy substituents, make it a versatile building block for further chemical modifications and functionalization.

The significance of 3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone lies in its potential applications in the development of novel pharmaceutical agents. Propiophenones, due to their unique reactivity and structural framework, are frequently employed in the synthesis of heterocyclic compounds, which form the backbone of many therapeutic drugs. The halogenated and fluorinated moieties in this compound enhance its reactivity, making it an attractive candidate for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The introduction of fluorine atoms into molecular structures can modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. In the context of 3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone, the trifluoromethoxy group not only contributes to its electronic properties but also influences its interaction with biological targets. This has led to increased interest in exploring its derivatives as potential leads for treating various diseases.

The bromo and chloro substituents on the aromatic ring further enhance the synthetic utility of this compound. These halogen atoms are excellent handles for performing regioselective transformations, allowing chemists to introduce diverse functional groups at specific positions. For instance, palladium-catalyzed cross-coupling reactions can be employed to replace these halogens with alkyl, aryl, or heteroaryl groups, thereby generating a wide array of substituted propiophenones. Such modifications are crucial for optimizing drug-like properties and improving therapeutic efficacy.

One of the most compelling aspects of 3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and dysregulation of their activity is implicated in numerous diseases, including cancer. By leveraging the reactivity of this compound, researchers have developed novel kinase inhibitors that exhibit high selectivity and potency. The trifluoromethoxy group, in particular, has been shown to improve binding affinity by enhancing hydrophobic interactions and reducing metabolic degradation.

Another area where 3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone has shown promise is in the development of antiviral agents. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or proteins with small molecules can inhibit their life cycle. The structural versatility of this compound allows for the design of inhibitors that can disrupt viral replication mechanisms. For example, derivatives of 3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone have been investigated as potential inhibitors of viral proteases and polymerases.

The synthesis of 3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone itself is a testament to the ingenuity of modern synthetic organic chemistry. Traditional methods often involve multi-step sequences with multiple purification steps, which can be time-consuming and costly. However, recent advances in catalytic systems and flow chemistry have made it possible to synthesize this compound more efficiently and on a larger scale. These improvements have not only reduced production costs but also opened up new avenues for exploring its derivatives.

In conclusion,3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone (CAS No. 1261552-18-4) is a highly valuable intermediate in pharmaceutical research due to its structural features and synthetic versatility. Its role in developing kinase inhibitors and antiviral agents underscores its importance in modern drug discovery efforts. As research continues to uncover new applications for this compound, it is likely that its significance will only grow further.

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